An In-depth Technical Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Tert-butyl 2-(5-bromopyrimidin-2-YL)acetate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, a molecule of growing significance, represents a quintessential example of such a scaffold. Its unique structural architecture, combining a reactive bromopyrimidine core with a protected acetic acid side chain, positions it as a highly valuable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted protein degraders.
Physicochemical and Structural Properties
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a solid at room temperature, a characteristic that facilitates its handling and storage in a laboratory setting.[1] The compound's core structure features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The bromine atom at the 5-position is a key functional handle for synthetic diversification, while the tert-butyl acetate group at the 2-position provides a latent carboxylic acid functionality, protected by a sterically hindered tert-butyl group that can be removed under specific acidic conditions.
| Property | Value | Source |
| CAS Number | 1114830-16-8 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Appearance | Solid | Vendor Data |
| Purity | Typically ≥98% | Vendor Data |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis and Mechanistic Insights
Representative Synthesis Protocol:
Step 1: Synthesis of 2-(5-bromopyrimidin-2-yl)acetic acid.
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Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl acetate (1.2 eq).
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Base Addition: Cool the mixture to -78 °C in a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) (1.2 eq) dropwise, maintaining the internal temperature below -70 °C. The causality for using a strong, sterically hindered base at low temperature is to promote the deprotonation of the alpha-carbon of the acetate to form a reactive enolate, while minimizing side reactions such as nucleophilic attack on the pyrimidine ring.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-(5-bromopyrimidin-2-yl)acetic acid can be purified by column chromatography on silica gel.
Step 2: Tert-butylation of 2-(5-bromopyrimidin-2-yl)acetic acid.
-
Reaction Setup: Dissolve the purified 2-(5-bromopyrimidin-2-yl)acetic acid (1.0 eq) in dichloromethane (DCM). Add N,N-dimethylformamide (DMF) (catalytic amount) followed by oxalyl chloride (1.5 eq) dropwise at 0 °C. This step converts the carboxylic acid to a more reactive acyl chloride.
-
Esterification: In a separate flask, prepare a solution of tert-butanol (2.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM. Slowly add the freshly prepared acyl chloride solution to the tert-butanol solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate, can be purified by flash column chromatography.
Structural Verification and Spectral Analysis
Structural confirmation of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate relies on a combination of spectroscopic techniques. While experimental data is not publicly available, a predicted spectral analysis provides a reliable reference for characterization.
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 8.75 (s, 2H): This singlet corresponds to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The downfield chemical shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.
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δ 3.85 (s, 2H): This singlet represents the two protons of the methylene group (CH₂) adjacent to both the pyrimidine ring and the carbonyl group.
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δ 1.45 (s, 9H): This sharp, intense singlet is characteristic of the nine equivalent protons of the tert-butyl group. Its high integration value (9H) is a key identifier.
Predicted ¹³C NMR (100 MHz, CDCl₃):
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δ 169.0: Carbonyl carbon of the ester.
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δ 160.0: Carbon atoms at positions 4 and 6 of the pyrimidine ring.
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δ 158.0: Carbon atom at position 2 of the pyrimidine ring, attached to the acetate side chain.
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δ 120.0: Carbon atom at position 5 of the pyrimidine ring, bearing the bromine atom.
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δ 82.0: Quaternary carbon of the tert-butyl group.
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δ 45.0: Methylene carbon (CH₂).
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δ 28.0: Methyl carbons of the tert-butyl group.
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
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m/z 272/274 [M⁺]: Molecular ion peaks.
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m/z 216/218: Loss of isobutylene (C₄H₈) from the tert-butyl group, a very common fragmentation pathway for tert-butyl esters.
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m/z 57: The tert-butyl cation [C(CH₃)₃]⁺, which is often the base peak.
Reactivity and Application in Drug Discovery: A Gateway to PROTACs
The primary utility of tert-butyl 2-(5-bromopyrimidin-2-yl)acetate in drug discovery is its role as a versatile building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.
The 5-bromo position on the pyrimidine ring is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the straightforward installation of a wide variety of aryl or heteroaryl groups, which typically serve as the warhead that binds to the target protein of interest.
Plausible Application in PROTAC Synthesis:
A hypothetical synthesis of a PROTAC targeting a protein of interest (POI) can be envisioned. The tert-butyl 2-(5-bromopyrimidin-2-yl)acetate serves as a precursor to the linker component that connects the POI-binding ligand to an E3 ligase ligand.
-
Suzuki Coupling: The 5-bromopyrimidine undergoes a Suzuki coupling with a boronic acid or ester derivative of a known POI ligand.
-
Deprotection: The tert-butyl ester is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled to the amine handle of a linker attached to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt).
Handling and Safety Information
Based on available vendor safety data, tert-butyl 2-(5-bromopyrimidin-2-yl)acetate should be handled with appropriate precautions in a laboratory setting.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Conclusion
Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate is a strategically designed chemical intermediate with significant potential in modern drug discovery. Its combination of a reactive bromine handle for cross-coupling and a protected acid functionality makes it an ideal building block for creating complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation. This guide provides the foundational knowledge for researchers to effectively utilize this valuable compound in their synthetic endeavors.
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